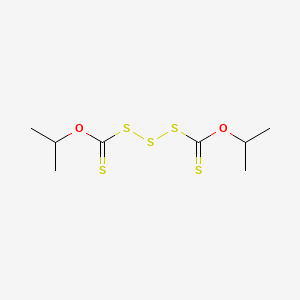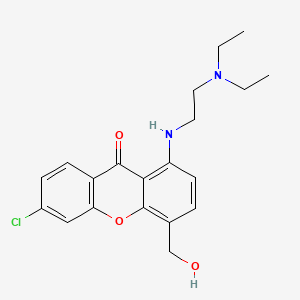
6-Chloro-1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 166370, also known as Rad54 Antibody (A-4), is a mouse monoclonal immunoglobulin G1 kappa antibody. It is raised against amino acids 1-152 mapping at the N-terminus of Rad54 of human origin. This antibody is recommended for the detection of Rad54 of mouse, rat, and human origin by Western blot, immunoprecipitation, immunofluorescence, and enzyme-linked immunosorbent assay .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of NSC 166370 involves the immunization of mice with a specific antigen, in this case, Rad54 protein. The spleen cells from the immunized mice are then fused with myeloma cells to create hybridoma cells. These hybridoma cells are cultured, and the monoclonal antibodies are harvested from the culture supernatant .
Industrial Production Methods
Industrial production of monoclonal antibodies like NSC 166370 typically involves large-scale cell culture techniques. The hybridoma cells are grown in bioreactors, and the antibodies are purified from the culture medium using techniques such as protein A affinity chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
NSC 166370, being an antibody, does not undergo typical chemical reactions like small molecules. it can participate in binding reactions with its specific antigen, Rad54. This binding can be detected and analyzed using various biochemical assays .
Common Reagents and Conditions
The common reagents used in the detection of Rad54 with NSC 166370 include secondary antibodies conjugated with enzymes or fluorophores, buffers for maintaining pH and ionic strength, and substrates for enzyme reactions in assays like Western blot and enzyme-linked immunosorbent assay .
Major Products Formed
The major products formed in the reactions involving NSC 166370 are the antigen-antibody complexes. These complexes can be visualized using appropriate detection methods, such as colorimetric or fluorescent signals .
Applications De Recherche Scientifique
NSC 166370 is widely used in scientific research for the detection and study of Rad54 protein. Rad54 is involved in DNA double-strand break repair, a crucial process for maintaining genomic stability. The antibody is used in various applications, including:
Western Blot: To detect Rad54 protein levels in cell lysates.
Immunoprecipitation: To isolate Rad54 protein from cell extracts.
Immunofluorescence: To visualize the localization of Rad54 in cells.
Enzyme-Linked Immunosorbent Assay: To quantify Rad54 protein levels in samples.
Mécanisme D'action
NSC 166370 exerts its effects by specifically binding to the Rad54 protein. Rad54 is a member of the DEAD-like helicase superfamily and plays a role in homologous recombination and DNA repair. The binding of NSC 166370 to Rad54 allows for the detection and study of Rad54’s function and localization in cells .
Comparaison Avec Des Composés Similaires
NSC 166370 is unique in its specificity for Rad54. Similar compounds include other antibodies targeting different members of the Rad family, such as Rad51, Rad52, and Rad50. These antibodies are used to study various aspects of DNA repair and recombination. The uniqueness of NSC 166370 lies in its ability to specifically detect Rad54, making it a valuable tool for researchers studying this particular protein .
List of Similar Compounds
- Rad51 Antibody
- Rad52 Antibody
- Rad50 Antibody
- Rad18 Antibody
- Rad21 Antibody
Propriétés
Numéro CAS |
16140-33-3 |
|---|---|
Formule moléculaire |
C20H23ClN2O3 |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
6-chloro-1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)xanthen-9-one |
InChI |
InChI=1S/C20H23ClN2O3/c1-3-23(4-2)10-9-22-16-8-5-13(12-24)20-18(16)19(25)15-7-6-14(21)11-17(15)26-20/h5-8,11,22,24H,3-4,9-10,12H2,1-2H3 |
Clé InChI |
SXELCCLTOPMSOW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=C2C(=C(C=C1)CO)OC3=C(C2=O)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


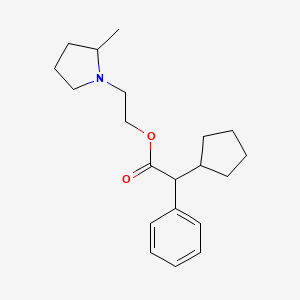

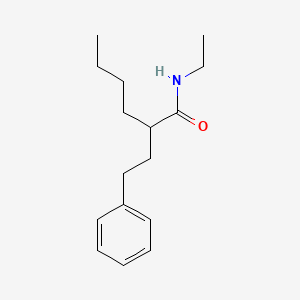
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)


![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
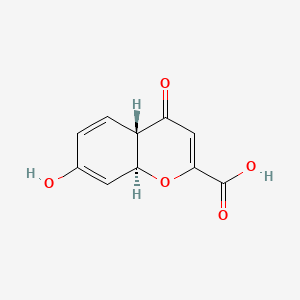
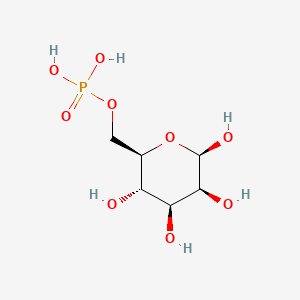
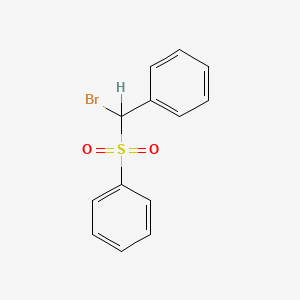
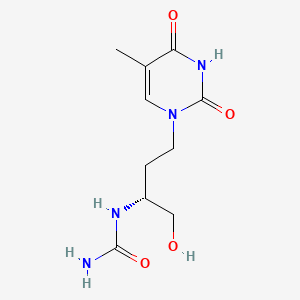

![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)
